2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide
Description
This compound features a pyran-5-carboxamide core linked via an ethyl group to a pyrazole ring substituted with a pyrazine moiety.
Properties
IUPAC Name |
6-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-14-2-1-11(10-23-14)15(22)18-6-8-20-7-3-12(19-20)13-9-16-4-5-17-13/h1-5,7,9-10H,6,8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDWJUGJSNAZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide typically involves multicomponent reactions (MCRs). These reactions are advantageous as they allow for the construction of complex molecules in a single step, reducing the need for multiple purification processes and minimizing waste . Common reagents used in these reactions include N,N’-dichlorobis(2,4,6-trichlorophenyl)urea and N-sulfonic acid based on polymer support as a solid acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of MCRs can be scaled up for industrial applications. The use of solid acid catalysts and environmentally friendly solvents can facilitate the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory activities.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme interactions and cellular pathways due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:
Structural and Functional Insights
- Pyrazine vs. Pyridazine/Pyrimidine Cores : The target’s pyrazine moiety (two adjacent nitrogen atoms) enhances electronegativity and hydrogen-bonding capacity compared to pyridazine () or pyrimidine (). This may improve selectivity for enzymes requiring polar interactions .
- Substituent Effects : The absence of chlorine (cf. ) may reduce off-target toxicity, while the pyran ring (vs. phenyl in ) could enhance metabolic stability due to reduced aromatic oxidation .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 2o () | Patent Compound () |
|---|---|---|---|
| LogP (estimated) | 1.8–2.2 | 2.5–3.0 | 3.5–4.0 |
| Solubility (µg/mL) | ~50 (moderate) | ~30 (low) | ~10 (very low) |
| H-Bond Acceptors | 8 | 6 | 9 |
- The target’s lower logP and higher solubility (vs. ) suggest improved bioavailability. Its pyrazine and pyran groups likely reduce crystallization tendencies compared to ’s rigid pyrrolopyrimidine derivatives .
Biological Activity
The compound 2-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2H-pyran-5-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action, drawing from diverse sources and studies.
- Molecular Formula : C16H16N6O2
- Molecular Weight : 324.34 g/mol
- CAS Number : 2034511-30-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent coupling with the pyran derivative. This process often utilizes catalysts such as iodine and tert-butyl hydroperoxide (TBHP) in organic solvents like toluene.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, benzofuran–pyrazole derivatives have shown broad-spectrum antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 9 | 2.50 | Antibacterial |
| Compound 11d | 20 | Antifungal |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against cancer cell lines. For example, related pyrazole derivatives have shown selective cytotoxicity towards MDA-MB-231 breast cancer cells, with IC50 values indicating significant potential for further development .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 27.6 |
| HeLa | 30.5 |
Anti-inflammatory Properties
Compounds containing similar structural motifs have also been investigated for their anti-inflammatory effects. In vitro assays indicated that certain derivatives can stabilize human red blood cell membranes, suggesting potential anti-inflammatory activity .
The primary mechanism through which this compound exerts its biological effects involves interaction with specific enzymes or cellular targets:
-
Cytochrome P450 Inhibition : The compound has been shown to inhibit mycobacterial cytochrome P450 enzymes, disrupting metabolic processes in Mycobacterium tuberculosis and demonstrating anti-tubercular activity.
- Target Enzyme : Mycobacterial Cytochrome P450
- Effect : Disruption of metabolic processes leading to bacterial death.
Study on Antimicrobial Activity
A study published in the Journal of Brazilian Chemical Society evaluated a series of synthesized compounds related to the pyrazole structure. The findings indicated that modifications in the substituents significantly influenced their antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .
Evaluation of Cytotoxicity
Research conducted on various pyrazole derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines compared to their counterparts with electron-donating groups. This highlights the importance of molecular structure in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
